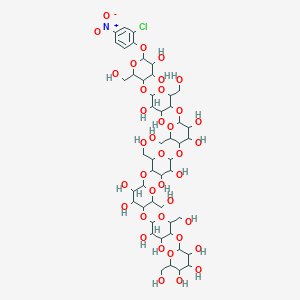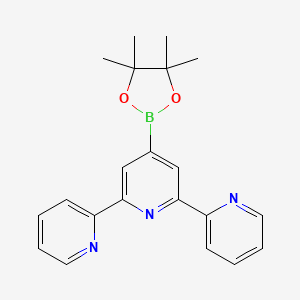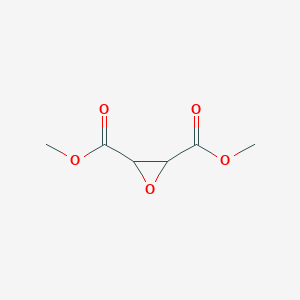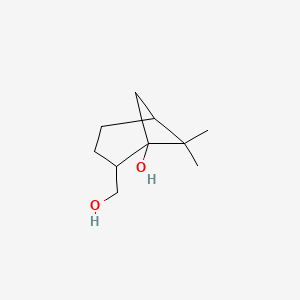
2-Chloro-4-nitrophenyl b-D-maltoheptaoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-nitrophenyl b-D-maltoheptaoside is a versatile compound widely used in the biomedical industry. It acts as a substrate for various enzymatic studies, aiding in the understanding of function, activity, and inhibition of specific enzymes. This compound is particularly significant in bioluminescent and fluorescent assays to detect α-amylase .
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-nitrophenyl b-D-maltoheptaoside involves multiple steps. The primary synthetic route includes the glycosylation of maltoheptaose with 2-chloro-4-nitrophenyl glycoside under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
2-Chloro-4-nitrophenyl b-D-maltoheptaoside undergoes various chemical reactions, including:
Hydrolysis: This reaction is catalyzed by α-amylase, resulting in the release of 2-chloro-4-nitrophenol.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include water (for hydrolysis), nucleophiles (for substitution), and reducing agents like hydrogen gas or metal hydrides (for reduction). The major products formed from these reactions are 2-chloro-4-nitrophenol and its derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-nitrophenyl b-D-maltoheptaoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of α-amylase and other glycosidases.
Biology: Helps in understanding the function and inhibition of specific enzymes, particularly in metabolic pathways.
Medicine: Assists in the development of diagnostic assays for diseases related to enzyme deficiencies.
Industry: Employed in the production of bioluminescent and fluorescent assays for quality control and research purposes.
Wirkmechanismus
The compound exerts its effects by acting as a substrate for α-amylase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction helps in quantifying the enzyme’s activity and understanding its role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-nitrophenyl b-D-maltoheptaoside is unique due to its specific structure and reactivity. Similar compounds include:
2-Chloro-4-nitrophenyl-β-D-maltotrioside: Used in similar enzymatic assays but with a shorter glycosidic chain.
4-Nitrophenyl α-D-maltopentaoside: Another substrate for α-amylase with a different substituent group.
2-Chloro-4-nitrophenyl-α-D-maltotrioside: Similar in structure but differs in the glycosidic linkage.
These compounds share similar applications but differ in their specific interactions with enzymes and their resulting products.
Eigenschaften
IUPAC Name |
2-[6-[6-[6-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74ClNO38/c49-12-3-11(50(73)74)1-2-13(12)75-42-30(67)23(60)36(15(5-52)77-42)84-44-32(69)25(62)38(17(7-54)79-44)86-46-34(71)27(64)40(19(9-56)81-46)88-48-35(72)28(65)41(20(10-57)82-48)87-47-33(70)26(63)39(18(8-55)80-47)85-45-31(68)24(61)37(16(6-53)78-45)83-43-29(66)22(59)21(58)14(4-51)76-43/h1-3,14-48,51-72H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOUXCAOOCZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74ClNO38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)
